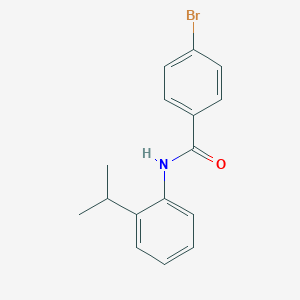

4-bromo-N-(2-isopropylphenyl)benzamide

Beschreibung

4-Bromo-N-(2-isopropylphenyl)benzamide is a benzamide derivative featuring a bromine atom at the para-position of the benzoyl group and a 2-isopropylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence physical, chemical, and biological properties.

Eigenschaften

Molekularformel |

C16H16BrNO |

|---|---|

Molekulargewicht |

318.21 g/mol |

IUPAC-Name |

4-bromo-N-(2-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C16H16BrNO/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,1-2H3,(H,18,19) |

InChI-Schlüssel |

NDXIDRDZUKKWBT-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |

Kanonische SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Spectral Properties

The substituent on the aniline ring significantly impacts the compound’s properties:

- 4-Bromo-N-(2-nitrophenyl)benzamide (I) : The electron-withdrawing nitro group increases polarity, leading to higher melting points (observed in analogs) and distinct hydrogen-bonding patterns. Its synthesis involves refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .

- 4-Bromo-N-(2-hydroxyphenyl)benzamide (II) : The hydroxy group enables strong O–H⋯O and N–H⋯O hydrogen bonds, forming layered crystal structures. The dihedral angle between the benzoyl and hydroxy-substituted phenyl rings is 73.97°, influencing molecular packing .

- 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide (III) : The thiocarbonyl group introduces bidentate coordination sites (S and O), making it suitable for metal complexation. IR spectra show characteristic C=O (~1650 cm⁻¹) and C=S (~1250 cm⁻¹) stretches .

Table 1: Key Properties of Analogous Benzamides

Crystallographic and Conformational Analysis

Crystal structures reveal substituent-dependent conformational variations:

- Dihedral Angles: In compound II, the benzoyl and hydroxy-phenyl rings form a dihedral angle of 73.97°, while the bromophenyl ring tilts at 25.42°.

- Hydrogen Bonding : The hydroxy group in II participates in O–H⋯O and N–H⋯O bonds, creating chains along the [010] direction. In contrast, nitro-substituted analogs exhibit weaker C–H⋯O interactions .

Table 2: Crystallographic Parameters of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.